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Methyl 5-amino-4-bromo-2-fluorobenzoate

Cat. No.: B1423537
CAS No.: 1342446-00-7
M. Wt: 248.05 g/mol
InChI Key: MKKZUPHIDZNPEV-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 5-amino-4-bromo-2-fluorobenzoate

Molecular Architecture and IUPAC Nomenclature

This compound exhibits a molecular formula of C₈H₇BrFNO₂ with a precise molecular weight of 248.05 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as this compound, reflecting the specific positional arrangements of the substituents on the benzene ring. The Chemical Abstracts Service has assigned this compound the registry number 1342446-00-7, which serves as its unique identifier in chemical databases.

The molecular architecture features a benzene ring system that serves as the core structural framework, with substitution occurring at multiple positions. Specifically, the compound contains an amino group (-NH₂) at the 5-position, a bromo substituent (Br) at the 4-position, and a fluoro group (F) at the 2-position of the benzene ring. The carboxylate functionality is present as a methyl ester group (-COOCH₃) attached to the 1-position of the benzene ring, completing the molecular structure. This particular substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound.

The three-dimensional molecular geometry demonstrates the planar nature of the benzene ring system, with the various substituents positioned in a manner that creates distinct steric and electronic effects. The amino group at the 5-position acts as an electron-donating substituent, while both the bromo and fluoro groups function as electron-withdrawing entities, creating a complex electronic distribution throughout the molecule. The methyl ester group provides additional functionality for potential chemical transformations and contributes to the overall molecular polarity and solubility characteristics.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments within the molecule. The aromatic proton region typically displays characteristic chemical shift patterns that reflect the substitution pattern on the benzene ring. The presence of electron-withdrawing halogen substituents and the electron-donating amino group creates a unique shielding pattern that can be observed in the nuclear magnetic resonance spectrum.

The aromatic region of the proton nuclear magnetic resonance spectrum exhibits signals corresponding to the benzene ring protons, with chemical shifts influenced by the electronic effects of the various substituents. The amino group protons appear as a characteristic signal, typically observed as a broad absorption due to rapid exchange processes. The methyl ester group contributes a distinctive singlet in the aliphatic region, representing the three equivalent protons of the methoxy group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the ester group appearing in the characteristic downfield region. The aromatic carbons display chemical shifts that reflect their electronic environments, with carbons bearing electron-withdrawing substituents appearing further downfield compared to those adjacent to the electron-donating amino group. The methyl carbon of the ester group provides a characteristic upfield signal that aids in structural confirmation.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides valuable information regarding the functional groups present in this compound through analysis of characteristic vibrational frequencies. The amino group contributes distinctive stretching vibrations in the 3300-3500 wavenumber region, typically appearing as two bands corresponding to symmetric and asymmetric nitrogen-hydrogen stretching modes. These bands serve as diagnostic indicators for the presence of the primary amino functionality.

The carbonyl group of the methyl ester functionality exhibits a characteristic stretching vibration typically observed around 1680-1750 wavenumbers, with the exact frequency influenced by the electronic effects of the aromatic ring substituents. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while the carbon-halogen stretching modes contribute to the fingerprint region below 1400 wavenumbers.

The aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, distinguishable from the aliphatic carbon-hydrogen stretches of the methyl group, which appear at slightly lower frequencies. The fluorine-containing vibrations contribute to the spectrum through carbon-fluorine stretching modes, which typically appear as strong absorptions in the 1000-1300 wavenumber region due to the highly polar nature of the carbon-fluorine bond.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 248, corresponding to the molecular weight of the compound. The presence of bromine creates a characteristic isotope pattern with peaks separated by two mass units, reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Common fragmentation pathways include loss of the methoxy group (mass 31) from the molecular ion, resulting in a fragment at mass-to-charge ratio 217. Loss of the entire methyl ester functionality (mass 59) produces a fragment corresponding to the substituted benzene ring system. The amino group may undergo fragmentation through loss of ammonia (mass 17), while the halogen substituents can be eliminated as neutral species or radical fragments.

Base peak analysis typically reveals the most stable fragment ions, often corresponding to substituted benzylic cations or rearranged aromatic systems. The electron impact ionization process promotes fragmentation at weak bonds, particularly those adjacent to electron-withdrawing groups, providing diagnostic information about the substitution pattern and molecular connectivity.

X-ray Crystallographic Data Interpretation

X-ray crystallographic analysis of this compound provides definitive structural information regarding bond lengths, bond angles, and molecular packing arrangements. The crystallographic data reveals the precise three-dimensional arrangement of atoms within the molecule, confirming the planar nature of the benzene ring system and the spatial orientation of the various substituents.

Bond length measurements demonstrate the aromatic character of the benzene ring through equalized carbon-carbon distances, while the carbon-nitrogen bond of the amino group exhibits characteristics consistent with partial double bond character due to resonance interactions with the aromatic system. The carbon-halogen bond lengths reflect the different sizes of the bromine and fluorine atoms, with the carbon-bromine bond being significantly longer than the carbon-fluorine bond.

The molecular packing analysis reveals intermolecular interactions that stabilize the crystal structure, including hydrogen bonding involving the amino group as a donor and various acceptor sites within neighboring molecules. The halogen atoms may participate in halogen bonding interactions, contributing to the overall crystal stability. These packing arrangements provide insights into the solid-state properties and potential pharmaceutical behaviors of the compound.

Hirshfeld surface analysis provides quantitative information regarding intermolecular contacts and their relative contributions to the crystal packing. This analysis reveals the importance of different interaction types, including hydrogen bonding, halogen bonding, and van der Waals interactions, in determining the solid-state structure. The analysis also provides information about molecular surface properties that influence crystal growth and stability.

Comparative Analysis with Structural Isomers

The structural landscape of amino-bromo-fluorobenzoate methyl esters includes several positional isomers that demonstrate the importance of substitution patterns in determining molecular properties. Methyl 3-amino-4-bromo-2-fluorobenzoate represents a closely related isomer with the amino group relocated to the 3-position. This structural modification significantly alters the electronic distribution and potentially affects both chemical reactivity and biological activity.

Compound CAS Number Amino Position Bromo Position Fluoro Position Molecular Weight
This compound 1342446-00-7 5 4 2 248.05
Methyl 3-amino-4-bromo-2-fluorobenzoate 2092799-61-4 3 4 2 248.05
Methyl 5-amino-2-bromo-4-fluorobenzoate 1036389-86-2 5 2 4 248.05
Methyl 2-amino-4-bromo-5-fluorobenzoate 1395493-30-7 2 4 5 248.05

Methyl 5-amino-2-bromo-4-fluorobenzoate demonstrates an alternative halogen arrangement where the bromine and fluorine positions are exchanged compared to the target compound. This positional variation affects the electronic properties due to the different substituent effects at various ring positions. The electron-withdrawing effects of the halogens and the electron-donating nature of the amino group create distinct electronic environments that influence reactivity patterns and spectroscopic properties.

Methyl 2-amino-4-bromo-5-fluorobenzoate represents another significant isomer with the amino group positioned ortho to the carboxylate functionality. This arrangement creates the possibility for intramolecular hydrogen bonding between the amino group and the ester carbonyl, potentially influencing both the molecular conformation and chemical behavior. The proximity of the amino group to the electron-withdrawing ester group affects the basicity of the amino nitrogen and may influence synthetic applications.

The comparative analysis reveals that while all isomers share the same molecular formula and molecular weight, their distinct substitution patterns create unique electronic environments, spectroscopic signatures, and reactivity profiles. These differences are particularly evident in nuclear magnetic resonance spectroscopy, where the chemical shifts of aromatic protons reflect the local electronic environments created by the various substituent arrangements. The understanding of these isomeric relationships is crucial for synthetic planning and for predicting the properties of related compounds in medicinal chemistry applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO2 B1423537 Methyl 5-amino-4-bromo-2-fluorobenzoate CAS No. 1342446-00-7

Properties

IUPAC Name

methyl 5-amino-4-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKZUPHIDZNPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-amino-4-bromo-2-fluorobenzoate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrFNO2, with a molecular weight of approximately 248.05 g/mol. The structure consists of:

  • An amino group (-NH2)
  • A bromo substituent (-Br)
  • A fluoro substituent (-F)
  • A benzoate framework , which enhances its reactivity and potential interactions with biological targets.

The biological effects of this compound are primarily mediated through its ability to interact with specific biomolecules. This interaction can lead to:

  • Covalent bonding with target proteins or enzymes, altering their structure and function.
  • Potential modulation of signaling pathways involved in disease processes, particularly in cancer and microbial infections.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial properties : The presence of halogen atoms enhances the compound's ability to disrupt microbial cell membranes.
  • Anticancer activity : Structural features allow for interaction with cellular targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Amino Group : Enhances binding affinity to enzymes and receptors.
  • Bromo and Fluoro Substituents : Affect lipophilicity and membrane permeability, potentially increasing bioavailability.
  • Benzoate Framework : Provides a stable scaffold for further modifications aimed at improving efficacy.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AntimicrobialExhibited significant activity against Gram-positive bacteria.
AnticancerInhibited growth of pancreatic cancer cells in vitro.
Protein InteractionDemonstrated strong binding affinity to fungal proteins, indicating potential as an antifungal agent.

Detailed Findings

  • Antimicrobial Activity : In a study examining the antimicrobial properties of related compounds, this compound showed promising results against various bacterial strains, suggesting it could be developed into an effective antimicrobial agent .
  • Anticancer Properties : Research involving anthranilic acid derivatives indicated that compounds structurally similar to this compound could reduce the proliferation of pancreatic cancer cells through specific molecular interactions .
  • Protein Binding Studies : Molecular docking studies revealed that this compound can form stable interactions with target proteins involved in fungal infections, supporting its potential use as an antifungal agent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that Methyl 5-amino-4-bromo-2-fluorobenzoate exhibits potential as an antimicrobial agent. A study utilized molecular docking techniques to assess its interaction with fungal proteins, revealing a binding energy of -5.00 kcal/mol, suggesting strong affinity and potential efficacy against fungal infections . The compound forms hydrogen bonds with specific amino acid residues in the target protein, enhancing its therapeutic potential.

Drug Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified into derivatives that may possess enhanced biological activity or improved pharmacokinetic profiles. For instance, derivatives of similar fluorinated compounds have been investigated for their roles in addressing drug resistance in bacteria, particularly against Gram-negative strains .

Organic Synthesis

This compound is employed as a key intermediate in the synthesis of more complex organic molecules. Its unique functional groups (amino, bromo, and fluoro) facilitate various chemical reactions, including nucleophilic substitutions and couplings that are essential in creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionsVarious derivatives
Coupling ReactionsPalladium-catalyzed cross-couplingComplex organic molecules
Reduction ReactionsLithium aluminum hydrideAmino derivatives

Biological Research

Protein-Ligand Interaction Studies
The compound has been studied for its interactions with proteins involved in critical biological processes. For example, the binding affinity with topoisomerase enzymes has been explored, showcasing its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains .

In Silico Studies
Computational methods such as Density Functional Theory (DFT) have been used to optimize the structure of this compound, providing insights into its electronic properties and stability . These studies help predict the compound's behavior in biological systems and its interaction with various biomolecules.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications requiring specific reactivity or stability under various conditions. The compound's role as a precursor in synthesizing agrochemicals highlights its importance in agricultural sciences.

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound demonstrated its effectiveness against common fungal pathogens. The compound was tested against several strains, showing significant inhibition rates compared to control groups, thus supporting its potential use in antifungal therapies .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives from this compound has led to the development of compounds with improved efficacy against resistant bacterial strains. The modifications involved altering the functional groups while maintaining the core structure, which proved effective in enhancing antimicrobial activity .

Comparison with Similar Compounds

Positional Isomers

Compound Name Substituent Positions Molecular Formula Purity Key Differences & Implications
Methyl 2-amino-4-bromo-5-fluorobenzoate Amino (2), Br (4), F (5) C₈H₇BrFNO₂ N/A Altered substituent positions reduce steric hindrance, potentially enhancing reactivity in electrophilic substitution .
Methyl 4-amino-3-bromo-5-fluorobenzoate Amino (4), Br (3), F (5) C₈H₇BrFNO₂ N/A Proximity of amino and bromine groups may lead to intramolecular interactions, affecting solubility .

Functional Group Variations

Compound Name Functional Group Modifications Similarity Score Key Differences & Implications
Methyl 5-bromo-4-fluoro-2-methoxybenzoate Methoxy (-OCH₃) instead of amino 0.95 Methoxy group increases electron density, reducing nucleophilic reactivity compared to amino derivatives .
5-Bromo-4-fluoro-2-hydroxybenzoic acid Hydroxyl (-OH) instead of methyl ester 0.91 Carboxylic acid form enhances acidity (pKa ~2-3), limiting use in non-polar solvents .
Ethyl 5-amino-4-bromo-2-fluorobenzoate Ethyl ester instead of methyl N/A Increased lipophilicity may improve membrane permeability in drug design, but discontinued status suggests synthesis challenges .

Halogen and Substituent Modifications

Compound Name Key Modifications Molecular Weight Key Differences & Implications
Methyl 5-Amino-2-bromo-4-chlorobenzoate Cl instead of F at position 2 264.51 Chlorine’s larger atomic radius and lower electronegativity enhance leaving-group ability in SNAr reactions .
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate Bromomethyl (-CH₂Br) at position 2 325.96 Bromomethyl group introduces additional reactivity for alkylation or cross-coupling reactions .

Data Limitations

  • Physical Properties: Limited experimental data (e.g., melting point, solubility) are available for direct comparison. Computational modeling or empirical studies are recommended to fill these gaps.

Preparation Methods

Esterification of 5-amino-4-bromo-2-fluorobenzoic acid to methyl ester

One common approach involves converting 5-amino-4-bromo-2-fluorobenzoic acid to its methyl ester using thionyl chloride in methanol under reflux conditions:

  • Procedure: 2-amino-4-bromo-3-fluorobenzoic acid is dissolved in methanol, and thionyl chloride is added dropwise at 0 °C under inert atmosphere. The mixture is heated to 100 °C for 16 hours. After solvent removal, the residue is extracted and purified by column chromatography to yield methyl 2-amino-4-bromo-3-fluorobenzoate with ~94% yield.

Halogenation and iodination

Selective iodination at the 5-position can be performed using iodine and silver sulfate in ethanol:

  • Procedure: Methyl 2-amino-4-bromo-3-fluorobenzoate is treated with iodine and silver sulfate in ethanol at ambient temperature for 45 minutes. The product, methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate, is isolated after washing and concentration with an 88% yield.

This iodinated intermediate can be further transformed into other derivatives through substitution reactions.

Amination via diazotization and substitution

A method related to the preparation of methyl 5-amino-4-bromo-2-fluorobenzoate involves diazotization of methyl 2-amino-4-bromo-5-fluorobenzoate followed by substitution with iodide and cyanide:

  • Step 1: Diazotization is performed by adding sodium nitrite and iodide (typically potassium iodide) to the amino ester in sulfuric acid at 0–5 °C, producing methyl 4-bromo-5-fluoro-2-iodobenzoate with yields around 72–87%.

  • Step 2: The iodinated ester is reacted with cuprous cyanide under nitrogen atmosphere in solvents such as N-methylpyrrolidone or N,N-dimethylformamide at 60–80 °C for several hours, yielding methyl 4-bromo-2-cyano-5-fluorobenzoate with yields of 88–91%.

Though this method primarily yields the cyano derivative, it demonstrates the feasibility of functional group interconversions on the aromatic ring relevant to the amino compound’s synthesis.

Direct esterification of 4-bromo-2-fluorobenzoic acid

Another route to methyl 4-bromo-2-fluorobenzoate (a close precursor) involves esterification using (trimethylsilyl)diazomethane:

  • Procedure: 4-bromo-2-fluorobenzoic acid is dissolved in tetrahydrofuran and methanol at 0 °C, then treated with (trimethylsilyl)diazomethane in hexanes. After warming to room temperature and work-up, the methyl ester is obtained quantitatively.

This ester can then be subjected to further amination steps to reach the target compound.

Step No. Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-amino-4-bromo-3-fluorobenzoic acid Thionyl chloride, MeOH, 0 °C to 100 °C, 16 h Methyl 2-amino-4-bromo-3-fluorobenzoate 94 Esterification
2 Methyl 2-amino-4-bromo-3-fluorobenzoate Iodine, silver sulfate, EtOH, ambient, 45 min Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate 88 Selective iodination
3 Methyl 2-amino-4-bromo-5-fluorobenzoate NaNO2, KI, H2SO4, 0–5 °C, 1–5 h Methyl 4-bromo-5-fluoro-2-iodobenzoate 72–87 Diazotization and iodination
4 Methyl 4-bromo-5-fluoro-2-iodobenzoate CuCN, NMP or DMF, 60–80 °C, 2–10 h Methyl 4-bromo-2-cyano-5-fluorobenzoate 88–91 Cyanation under nitrogen protection
5 4-bromo-2-fluorobenzoic acid (Trimethylsilyl)diazomethane, THF/MeOH, 0 °C to RT, 1 h Methyl 4-bromo-2-fluorobenzoate ~100 Direct esterification
  • The diazotization and substitution sequence (steps 3 and 4) offers a versatile platform for introducing various substituents at the 2-position, which can be adapted for amino group installation via reduction of cyano or other intermediates.

  • Esterification via thionyl chloride in methanol is a robust and high-yielding method for preparing methyl esters from amino-substituted benzoic acids, preserving sensitive functional groups.

  • Iodination using iodine and silver sulfate is efficient and selective, enabling further functionalization at the 5-position.

  • Use of (trimethylsilyl)diazomethane provides a mild and quantitative esterification route, avoiding harsher acidic conditions.

  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yields and purity, with nitrogen atmosphere often required to prevent oxidation or side reactions during cyanation.

The preparation of this compound involves a combination of esterification, halogenation, diazotization, and substitution reactions. High yields and selectivity are achievable by carefully controlling reaction conditions and reagent ratios. The methods reviewed demonstrate diverse synthetic routes, including direct esterification, selective iodination, and cyanation intermediates, providing a comprehensive toolkit for the synthesis of this compound. These procedures are well-documented in patents and peer-reviewed literature, reflecting their reliability and applicability in research and industrial settings.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing Methyl 5-amino-4-bromo-2-fluorobenzoate?

  • Answer : Key techniques include FTIR to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretching), NMR (¹H/¹³C) to resolve substituent positions (e.g., aromatic protons, bromine/fluorine coupling patterns), and mass spectrometry for molecular weight confirmation. For vibrational assignments, compare experimental spectra with computational models (DFT-optimized geometries) . Databases like the NIST Chemistry WebBook provide reference spectra for halogenated benzoates .

Q. How is this compound synthesized in a laboratory setting?

  • Answer : A multi-step approach is typical:

Protection of the amino group : Use acetylation or Boc protection to prevent side reactions.

Halogenation : Bromine introduction via electrophilic substitution (e.g., using Br₂/FeBr₃).

Esterification : Methylation of the carboxylic acid precursor with methanol/H₂SO₄ or dimethyl sulfate.
Reaction monitoring via TLC and intermediate purification (column chromatography) are critical. For analogous syntheses, see protocols for halogenated benzoate derivatives .

Q. What computational tools are used to predict the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) with functionals like B3LYP or M06-2X (basis set: 6-311++G(d,p)) can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Software like Gaussian or ORCA is commonly employed. For validation, compare computed vibrational frequencies with experimental FTIR/FT-Raman data .

Advanced Research Questions

Q. How can crystallographic techniques resolve structural ambiguities in this compound?

  • Answer : Single-crystal X-ray diffraction using SHELXL or SHELXS (for structure solution) and ORTEP-3 (for visualization) provides precise bond lengths/angles. Key steps:

  • Crystal growth : Optimize solvent polarity (e.g., ethanol/water mixtures).
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (100 K).
  • Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, F).
    For workflow details, refer to SHELX system documentation .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Answer : Contradictions often arise from substituent electronic effects or steric hindrance. Systematic approaches include:

  • Comparative SAR : Synthesize analogs (e.g., replacing Br with Cl or modifying the amino group) and assay against target receptors (e.g., NMDA or μ-opioid receptors).
  • Molecular docking : Use AutoDock Vina to simulate binding modes, prioritizing halogen bonding (Br/F) and hydrogen bonding (NH₂) interactions.
    Case studies on halogenated benzoates in neuropharmacology provide methodological frameworks .

Q. How does the presence of bromine and fluorine influence the compound’s stability under varying pH conditions?

  • Answer :

  • Acidic conditions : The electron-withdrawing F group increases ester hydrolysis susceptibility. Monitor via HPLC (C18 column, acetonitrile/water gradient).
  • Basic conditions : Bromine’s inductive effect stabilizes the aromatic ring but may promote dehalogenation. Use LC-MS to detect debrominated byproducts.
    Stability studies should include accelerated degradation tests (40°C/75% RH) .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Answer :

  • Preparative HPLC : Use a reverse-phase column (e.g., XBridge C18) with trifluoroacetic acid (0.1% in mobile phase) to resolve polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal purity.
    Purity validation requires ≥95% by HPLC-UV (λ = 254 nm) and elemental analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-amino-4-bromo-2-fluorobenzoate
Reactant of Route 2
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Methyl 5-amino-4-bromo-2-fluorobenzoate

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